
Isoprothiolane-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Improvement of Fruit Coloration
Isoprothiolane (IPT) has been used to improve the color of satsuma mandarin fruit (Citrus unshiu Marcow). It was found that the application of IPT 20 to 30 days before harvest improved the peel color . The mechanism by which IPT improves peel coloration involves the regulation of plant hormones such as gibberellic acid (GA) and abscisic acid (ABA), and carotenoid accumulation . IPT advances β-cryptoxanthin accumulation through the regulation of endogenous GA 1 and GA 4 based on the inhibition of CitGA20ox1 and CitGA3ox expressions .
Fungicide for Crop Diseases
Isoprothiolane is a common pesticide used to manage a variety of crop diseases including rice blasts, brown spot, rice stem rot, and Helminthosporium sigmoideum . It also inhibits the population of brown plant and leaf hoppers in rice .
Detection of Isoprothiolane in Food Samples
Cesium lead bromide (CsPbBr 3) perovskite quantum dots (PQDs) have been synthesized and used for the detection of Isoprothiolane in food samples . Under optimal reaction conditions, CsPbBr 3 PQDs exhibit a wide detection range (0.025-25 μM) and low detection limit (10.12 nM) for isoprothiolane detection . The nanoprobe has excellent selectivity for isoprothiolane, and it can be successfully applied to detect isoprothiolane in real samples .
Retardation of Chlorophyll Degradation
The effects of isoprothiolane on the maturation of “Shine Muscat” grape berries were investigated. It was found that IPT and nordihydroguaiaretic acid (NDGA: an inhibitor of the phytohormone abscisic acid (ABA) biosynthesis) retarded chlorophyll degradation in the berry skin .
Safety and Hazards
Isoprothiolane-d4 is to be used only for scientific research and development and is not for use in humans or animals . It is classified as Acute Toxicity, Oral (Category 4) and Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) . The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Isoprothiolane-d4 involves the reaction of Isoprothiolane with deuterated reagents.", "Starting Materials": [ "Isoprothiolane", "Deuterated reagents" ], "Reaction": [ "Isoprothiolane is reacted with deuterated reagents in the presence of a catalyst", "The reaction mixture is then purified through column chromatography", "The purified product is Isoprothiolane-d4" ] } | |
CAS-Nummer |
1715020-82-8 |
Produktname |
Isoprothiolane-d4 |
Molekularformel |
C12H18O4S2 |
Molekulargewicht |
294.416 |
IUPAC-Name |
dipropan-2-yl 2-(4,4,5,5-tetradeuterio-1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3/i5D2,6D2 |
InChI-Schlüssel |
UFHLMYOGRXOCSL-NZLXMSDQSA-N |
SMILES |
CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C |
Synonyme |
2-(1,3-Dithiolan-2-ylidene-d4)propanedioic Acid1,3-Bis(1-methylethyl) Ester; _x000B_1,3-(Dithiolan-2-ylidene-d4)propanedioic Acid Bis(1-methylethyl) Ester; Diisopropyl 1,3-Dithiolan-2-ylidenemalonate-d4; Fuji-one-d4; PT (pesticide)-d4; NKK 100-d4; NNF 109-d |
Herkunft des Produkts |
United States |
Q & A
Q1: What is the role of Isoprothiolane-d4 in pesticide residue analysis?
A1: Isoprothiolane-d4 serves as an internal standard in the analysis of pesticide residues, specifically in rice bran protein powder, as highlighted in the research []. Internal standards like Isoprothiolane-d4 are crucial for accurate quantification in analytical chemistry techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). They correct for variations during sample preparation and analysis, ensuring reliable results.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



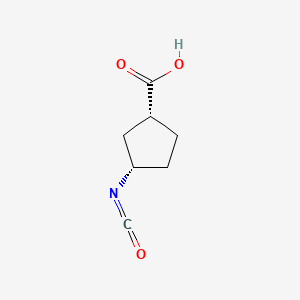
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
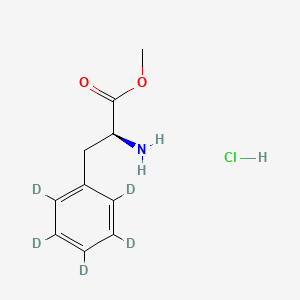
![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)
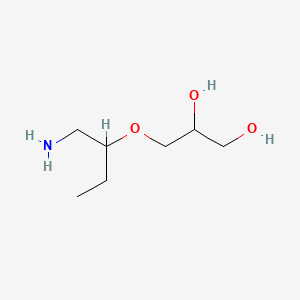
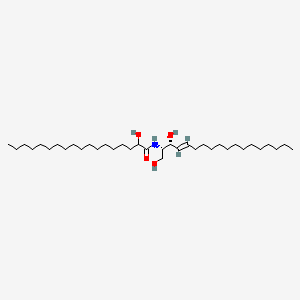
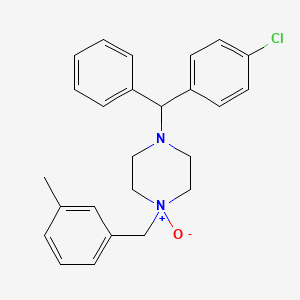
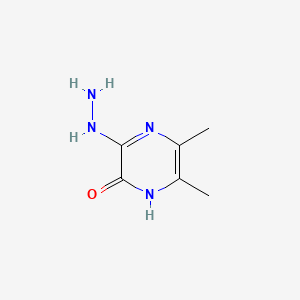
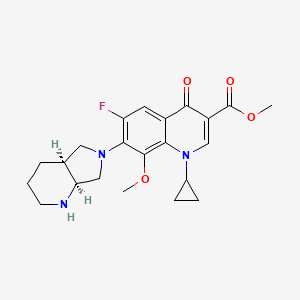
![[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-carbamic Acid 2-[(2-Hydroxyethyl)sulfonyl]ethyl Ester](/img/structure/B587454.png)